molecular formula C28H31N3O3S B11334402 N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11334402
M. Wt: 489.6 g/mol
InChI Key: DLMBYEIPZHEPKH-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety, a piperidine ring, and a sulfonyl group, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include ethyl carbazole, piperidine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can influence its overall conformation and stability. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)methylamine
  • N-(9-ethyl-9H-carbazol-3-yl)propylamine
  • N-(9-ethyl-9H-carbazol-3-yl)butylamine

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, in particular, differentiates it from other carbazole derivatives, enhancing its potential for specific applications in research and industry.

Properties

Molecular Formula

C28H31N3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H31N3O3S/c1-3-31-26-7-5-4-6-24(26)25-18-23(12-13-27(25)31)29-28(32)22-14-16-30(17-15-22)35(33,34)19-21-10-8-20(2)9-11-21/h4-13,18,22H,3,14-17,19H2,1-2H3,(H,29,32)

InChI Key

DLMBYEIPZHEPKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C)C5=CC=CC=C51

Origin of Product

United States

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